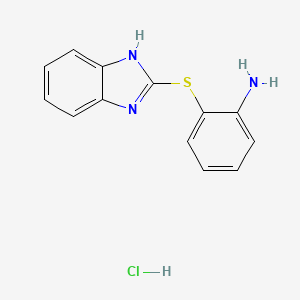

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

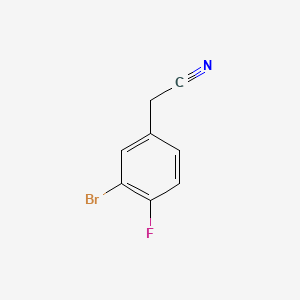

Synthesis Analysis

The synthesis of benzimidazole derivatives has been described in the literature . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

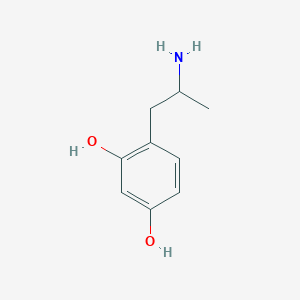

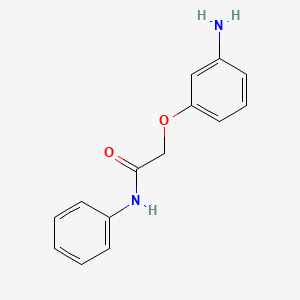

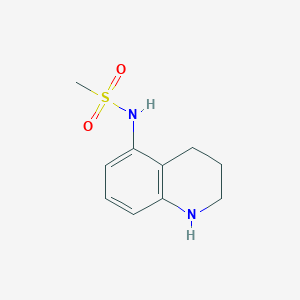

Molecular Structure Analysis

The molecular formula of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is C13H12ClN3S . More detailed structural analysis would require specific spectroscopic data such as NMR, IR, or X-ray crystallography .

Aplicaciones Científicas De Investigación

BRD2 Inhibition

“2-(1H-benzimidazol-2-ylthio)aniline hydrochloride” is known as BRD2 Inhibitor II, BIC1 . It controls the biological activity of BRD2, a member of the BET (bromodomain and extra terminal domain) family . It targets the BD1 (bromodomain 1) of BRD2, making it inaccessible for acetylated H4K12 (histone H4 Lys12) binding . This inhibition can suppress active Ras-induced SV40 promoter transcriptional activation .

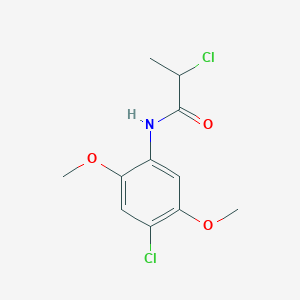

Synthesis of Benzimidazole Derivatives

This compound is used in the synthesis of benzimidazole derivatives . The synthesized compounds have been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Antimicrobial Activity

It has been suggested that derivatives of this compound may have antimicrobial activity . However, more research is needed to confirm this application.

Research Use

This compound is used for research purposes . It is not intended for diagnostic or therapeutic use .

Synthesis of Allosteric Inhibitors

It is used in the synthesis of allosteric inhibitors . These inhibitors block the polymerase before the starting material .

Biological Activity Profile

Benzimidazoles, including this compound, are known for their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCHIOJLGVHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583279 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride | |

CAS RN |

69104-73-0 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)